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molecular formula C16H15NOS B3061665 5-propylbenzo[b][1,4]benzothiazepin-6-one CAS No. 135810-44-5

5-propylbenzo[b][1,4]benzothiazepin-6-one

Cat. No. B3061665
M. Wt: 269.4 g/mol
InChI Key: ARJSKRFEYLKXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05571806

Procedure details

0.14 grams of a 50% dispersion of sodium hydride in mineral oil was added to a solution of dibenz[b,f][1,4]thiazepin-11(10H)-one in 10 ml of dimethylformamide. After 15 minutes the mixture was warmed to 50° C. and stirred under argon for one hour. After allowing the mixture to cool to room temperature, 0.34 grams of 1-bromopropane was added slowly. The reaction mixture was stirred for 5 hours, after which time it was quenched with water and the product extracted with diethyl ether. The extracts were washed with a saline solution, dried (anhydrous magnesium sulfate) and concentrated to give a colorless oil which was purified by column chromatography (ethyl acetate/hexane, 5%, 10%, 20%) to provide 0.37 grams (91% of theory) of 10-n-propyl-dibenz[b,f][1,4]thiazepin-11(10H)-one as a white crystalline solid, m.p. 103°-104.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1[C:8]2[C:9](=[O:18])[NH:10][C:11]3[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=3[S:13][C:7]=2[CH:6]=[CH:5][CH:4]=1.Br[CH2:20][CH2:21][CH3:22]>CN(C)C=O>[CH2:20]([N:10]1[C:9](=[O:18])[C:8]2[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=2[S:13][C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]1=2)[CH2:21][CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=C1C(NC1=C(S2)C=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
BrCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred under argon for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
after which time it was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the product extracted with diethyl ether
WASH
Type
WASH
Details
The extracts were washed with a saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a colorless oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (ethyl acetate/hexane, 5%, 10%, 20%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)N1C2=C(SC3=C(C1=O)C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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